トザセルチブ

概要

説明

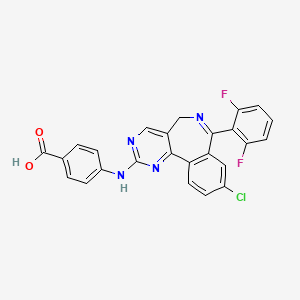

トザセルチブは、VX-680としても知られており、オーロラキナーゼファミリーの強力な阻害剤です。このファミリーには、オーロラA、オーロラB、およびオーロラCキナーゼが含まれます。これらのキナーゼは、中心体の成熟、紡錘体の形成、および細胞質分裂などのさまざまな有糸分裂プロセスを調節することで、細胞分裂において重要な役割を果たします。 トザセルチブは、これらのプロセスを阻害し、腫瘍細胞の増殖を抑制する能力があるため、がん研究の分野で大きな注目を集めています .

2. 製法

合成経路と反応条件: トザセルチブは、重要な中間体の形成とその後のカップリング反応を含む多段階プロセスによって合成されます反応条件は、多くの場合、有機溶媒、触媒、および制御された温度の使用を含むことで、高収率と純度を確保しています .

工業生産方法: 工業環境では、トザセルチブの製造は、効率を最大化し、コストを最小限に抑えるための最適化された反応条件を使用して、大規模な合成が行われます。このプロセスには、最終製品の一貫性と安全性確保のための厳格な品質管理措置が含まれます。 高速液体クロマトグラフィー(HPLC)や核磁気共鳴(NMR)分光法などの高度な技術を使用して、トザセルチブの純度と構造の完全性を監視しています .

科学的研究の応用

Tozasertib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Tozasertib serves as a valuable tool for studying the mechanisms of kinase inhibition and the role of Aurora kinases in cell division.

Biology: In biological research, Tozasertib is employed to study the effects of Aurora kinase inhibition on cellular processes such as mitosis, apoptosis, and cell cycle regulation.

Medicine: Tozasertib has shown promise as a therapeutic agent in the treatment of various cancers, including leukemia, melanoma, and solid tumors.

Industry: In the pharmaceutical industry, Tozasertib is used as a lead compound for the development of new kinase inhibitors.

作用機序

トザセルチブは、適切な細胞分裂に不可欠なオーロラキナーゼの活性を阻害することで、その効果を発揮します。これらのキナーゼのATP結合部位に結合することにより、トザセルチブはそれらの活性化とそれに続く標的タンパク質のリン酸化を阻害します。 キナーゼ活性のこの阻害は、紡錘体の形成や細胞質分裂などの有糸分裂プロセスに欠陥をもたらし、最終的に細胞周期停止とアポトーシスをもたらします .

トザセルチブの分子標的は次のとおりです。

オーロラAキナーゼ: 中心体の成熟と紡錘体の集合に関与しています。

オーロラBキナーゼ: 染色体の配列、分離、および細胞質分裂に役割を果たします。

オーロラCキナーゼ: 減数分裂と有糸分裂に機能します.

生化学分析

Biochemical Properties

Tozasertib functions as an inhibitor of Aurora kinases, which are essential for proper chromosome alignment, segregation, and cytokinesis during cell division. By inhibiting these kinases, Tozasertib disrupts the normal progression of mitosis, leading to cell cycle arrest and apoptosis. The compound interacts with the ATP-binding sites of Aurora kinases, preventing their activation and subsequent phosphorylation of target proteins .

Cellular Effects

Tozasertib has been shown to have significant effects on various types of cells, particularly cancer cells. It induces cell cycle arrest at the G2/M phase, leading to apoptosis. In melanoma cells, Tozasertib decreases the number of regulatory T cells, thereby activating CD8+ T cells and enhancing anti-tumor immunity . Additionally, Tozasertib suppresses mast cell activation, reducing allergic reactions and inflammation .

Molecular Mechanism

At the molecular level, Tozasertib exerts its effects by binding to the ATP-binding pocket of Aurora kinases, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. Tozasertib also affects the MIF-CD74/CXCR4 signaling pathway, which plays a role in tumor immune escape . Furthermore, Tozasertib inhibits the KIF17/mLin10/NR2B signaling pathway, which is involved in pain hypersensitivity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tozasertib have been observed to change over time. Initially, Tozasertib induces cell cycle arrest and apoptosis in cancer cells. Sustained exposure to Tozasertib can lead to the development of resistance, as seen in glioma cells. This resistance is associated with the upregulation of pyruvate dehydrogenase kinase isoenzymes, which inhibit pyruvate dehydrogenase activity and alter cellular metabolism .

Dosage Effects in Animal Models

The effects of Tozasertib vary with different dosages in animal models. In rats, Tozasertib at doses of 10, 20, and 40 mg/kg significantly attenuates acute inflammatory pain and suppresses pain hypersensitivity to heat, cold, and mechanical stimuli . Higher doses of Tozasertib may lead to toxic effects, including increased mitochondrial permeability and reactive oxygen species generation .

Metabolic Pathways

Tozasertib is involved in metabolic pathways that regulate cellular energy production and metabolism. It inhibits pyruvate dehydrogenase kinase isoenzymes, leading to increased mitochondrial permeability and reactive oxygen species generation. This inhibition affects the metabolic flexibility of cells and can lead to the development of resistance in cancer cells .

Transport and Distribution

Tozasertib is transported and distributed within cells and tissues through various mechanisms. It interacts with ATP-binding cassette transporters, such as ABCG2, which can affect its activity and distribution. The presence of these transporters can lead to resistance by reducing the intracellular concentration of Tozasertib . Additionally, Tozasertib is distributed to various cellular compartments, including the mitochondria and nucleus .

Subcellular Localization

Tozasertib localizes to specific subcellular compartments, including the mitochondria and nucleus. Its activity and function are influenced by its localization, as it targets Aurora kinases within these compartments. The subcellular localization of Tozasertib is essential for its ability to induce cell cycle arrest and apoptosis in cancer cells .

準備方法

Synthetic Routes and Reaction Conditions: Tozasertib is synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: In an industrial setting, the production of Tozasertib involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the purity and structural integrity of Tozasertib .

化学反応の分析

反応の種類: トザセルチブは、酸化、還元、および置換を含むさまざまな化学反応を受けます。 これらの反応は、化合物の構造を修飾し、オーロラキナーゼ阻害剤としての有効性と選択性を高めるために不可欠です .

一般的な試薬と条件:

酸化: 過酸化水素または過マンガン酸カリウムなどの一般的な酸化剤が、制御された条件下で使用され、酸素含有官能基を導入します。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が、特定の官能基を還元するために使用され、化合物の反応性を変化させます。

置換: ハロゲン化アルキルまたはアシルクロリドなどの試薬を使用して求核置換反応が行われ、ピリミジンコアにさまざまな置換基を導入します.

主な生成物: これらの反応から生成される主な生成物には、修飾された官能基を持つトザセルチブの誘導体が含まれ、異なる薬理学的特性を示す場合があります。 これらの誘導体は、オーロラキナーゼを阻害する有効性と、治療薬としての可能性について、しばしば試験されています .

4. 科学研究の応用

トザセルチブは、特に化学、生物学、医学、および産業の分野において、幅広い科学研究の応用を持っています。

類似化合物との比較

トザセルチブは、ダヌセルチブ、AT9283、およびAZD1152などの他のオーロラキナーゼ阻害剤と比較されています。 これらの化合物はすべてオーロラキナーゼを標的としていますが、トザセルチブは、3つのオーロラキナーゼ(A、B、およびC)すべてを高い効力で阻害する能力が独特です .

類似化合物:

ダヌセルチブ: オーロラAおよびBキナーゼを阻害しますが、オーロラCキナーゼに対する活性は限られています。

AT9283: オーロラAおよびBキナーゼだけでなく、JAK2およびJAK3などの他のキナーゼに対しても活性を持つマルチターゲットキナーゼ阻害剤。

AZD1152: オーロラBキナーゼを選択的に阻害し、主に血液悪性腫瘍の治療に使用されます.

トザセルチブのオーロラキナーゼに対する広範囲の阻害作用は、これらのキナーゼがさまざまな細胞プロセスにおいて果たす役割を研究し、がん治療のための新しい治療戦略を開発するための貴重なツールとなっています .

特性

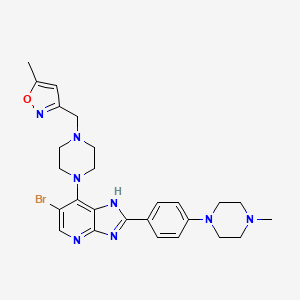

IUPAC Name |

N-[4-[4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]sulfanylphenyl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N8OS/c1-15-13-20(29-28-15)25-19-14-21(31-11-9-30(2)10-12-31)27-23(26-19)33-18-7-5-17(6-8-18)24-22(32)16-3-4-16/h5-8,13-14,16H,3-4,9-12H2,1-2H3,(H,24,32)(H2,25,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCIKSSRWRFVXBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=CC(=NC(=N2)SC3=CC=C(C=C3)NC(=O)C4CC4)N5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10213609 | |

| Record name | Tozasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639089-54-6 | |

| Record name | Tozasertib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=639089-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tozasertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0639089546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tozasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOZASERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/234335M86K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tozasertib is a potent, small-molecule inhibitor of Aurora kinases (AKs), a family of serine/threonine kinases. [] It binds to and inhibits all three members of the Aurora kinase family (Aurora A, B, and C). [, , ] This inhibition disrupts critical mitotic processes, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth. [, , , , ]

ANone: Tozasertib's inhibition of Aurora kinases leads to various downstream effects, including:

- Cell cycle arrest: Tozasertib induces cell cycle arrest primarily in the G2/M phase, preventing cell division. [, , , ]

- Apoptosis: Inhibition of Aurora kinases by Tozasertib triggers apoptosis (programmed cell death) in tumor cells. [, , , , ]

- Impaired chromosome segregation: Tozasertib disrupts chromosome alignment and segregation during mitosis, contributing to cell death. []

- Inhibition of cell growth and migration: Tozasertib has been shown to inhibit the growth and migration of various cancer cells in vitro and in vivo. [, , , , ]

ANone: Yes, Tozasertib has been shown to modulate other signaling pathways besides Aurora kinases. For example:

- Pyruvate dehydrogenase kinase (PDK) pathway: Tozasertib resistance in glioma cells has been linked to PDK upregulation, suggesting its involvement in Tozasertib's mechanism of action. []

- Kinesin family member 11 (KIF11): Tozasertib was found to attenuate neuropathic pain by interfering with KIF11-mediated nociception. []

- Dual leucine zipper kinase (DLK): Tozasertib exhibits neuroprotective effects by inhibiting DLK signaling in retinal ganglion cells. []

- Metabolic pathways: Proteomic analysis in neuroblastoma models revealed that Tozasertib alters metabolic processes, including carbohydrate and fatty acid metabolic pathways. []

ANone: Tozasertib has the molecular formula C23H28N8O2S and a molecular weight of 480.59 g/mol. (This information can be found in chemical databases like PubChem or ChemSpider).

ANone: Tozasertib has demonstrated preclinical efficacy against a range of cancer types, including:

- Pediatric and adult glioma []

- Ewing's sarcoma []

- Pancreatic ductal adenocarcinoma [, , , ]

- Neuroblastoma [, ]

- Waldenstrom Macroglobulinemia [, ]

- Acute myeloid leukemia []

- Melanoma []

- Small bowel adenocarcinomas []

ANone: Researchers have utilized various in vitro models to investigate Tozasertib, including:

- Cell lines derived from different cancer types (e.g., glioma, Ewing's sarcoma, pancreatic cancer, neuroblastoma). [, , , , ]

- Cell viability and proliferation assays (e.g., MTT assay, xCELLigence system). [, , , , , ]

- Cell cycle analysis by flow cytometry. [, , , ]

- Apoptosis assays (e.g., caspase activity assays, Annexin V staining). [, , , , ]

- Migration and invasion assays (e.g., wound healing assay, transwell assay). [, ]

ANone: Yes, Tozasertib's efficacy has been evaluated in vivo using animal models:

- Xenograft models of Ewing's sarcoma and neuroblastoma, where Tozasertib showed tumor growth inhibition and prolonged survival. [, ]

- Rat model of neuropathic pain, where Tozasertib attenuated pain hypersensitivity and KIF11 overexpression. []

- Rat model of subarachnoid hemorrhage (SAH), where Tozasertib attenuated neuronal apoptosis. []

- Mouse models of melanoma, where Tozasertib activated anti-tumor immunity. []

ANone: Several mechanisms of resistance to Tozasertib have been reported, including:

- Upregulation of PDK4: In glioma cells, acquired resistance to Tozasertib was associated with increased PDK4 expression, leading to PDH inhibition and metabolic adaptation. []

- ABCB1 (P-glycoprotein) efflux pump: ABCB1 overexpression can reduce intracellular Tozasertib accumulation, contributing to resistance. [, ]

- Mutations in AURKB: A specific AURKB mutation (H250Y) has been linked to marginal resistance to Tozasertib. []

ANone: Research suggests potential approaches to counteract Tozasertib resistance:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B1683883.png)